molecular formula C12H21NO5 B8355007 (R)-3-(tert-Butoxycarbonyl)-2,2,4-trimethyloxazolidine-4-carboxylic acid

(R)-3-(tert-Butoxycarbonyl)-2,2,4-trimethyloxazolidine-4-carboxylic acid

Cat. No.: B8355007
M. Wt: 259.30 g/mol
InChI Key: OKNXSCGZVJNPQA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(tert-Butoxycarbonyl)-2,2,4-trimethyloxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(4R)-2,2,4-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-11(4,5)17-7-12(13,6)8(14)15/h7H2,1-6H3,(H,14,15)/t12-/m1/s1

InChI Key

OKNXSCGZVJNPQA-GFCCVEGCSA-N

Isomeric SMILES

C[C@@]1(COC(N1C(=O)OC(C)(C)C)(C)C)C(=O)O

Canonical SMILES

CC1(N(C(CO1)(C)C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 4 (9.392 g, 34 mmol) in THF (65 mL) and H2O (35 mL) under an inert atmosphere was added solid LiOH.H2O (1.426 g, 34 mmol) in one portion. The reaction mixture was heated to 90° C. and stirred 8 h at which point the reaction mixture was cooled to rt. The crude reaction mixture washed with Et2O (3×50 mL) and the Et2O extracts were discarded. The aqueous solution was then acidified with 2M KHSO4 until a white precipitate began to form on addition, pH=5. The acid was added dropwise until the precipitate persisted and the aqueous solution was extracted with Et2O (50 mL). After extraction, two addition drops of acid were added to the aqueous layer and it was again extracted with Et2O (25 mL). The Et2O extracts were combined and quickly back extracted with 1M NaOH (15 mL). The organic phase was then dried over sodium sulfate and concentrated in vacuo to give 5 (7.458 g, 85%) as a white solid which was used without further purification. Compound was observed as an uneven mixture of rotomers.
Name
4
Quantity
9.392 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.426 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Yield
85%

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